

4-Hydroxy-2,5-dimethylhexan-3-one physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-2,5-dimethylhexan-3-one

Cat. No.: B045798

[Get Quote](#)

An In-depth Technical Guide on 4-Hydroxy-2,5-dimethylhexan-3-one

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Hydroxy-2,5-dimethylhexan-3-one**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines potential experimental protocols, and visualizes relevant chemical pathways.

Core Compound Information

4-Hydroxy-2,5-dimethylhexan-3-one, also known as isobutyroin, is an α -hydroxy ketone. Its structure features a hydroxyl group on the carbon atom adjacent to the carbonyl group. This arrangement imparts characteristic reactivity to the molecule.

Physical and Chemical Properties

The known physical and chemical properties of **4-Hydroxy-2,5-dimethylhexan-3-one** are summarized in the tables below.

Identifier	Value	Source
IUPAC Name	4-Hydroxy-2,5-dimethylhexan-3-one	[1] [2]
Synonyms	Isobutyroin, 2,5-Dimethyl-4-hydroxy-3-hexanone	[1] [3]
CAS Number	815-77-0	[1] [3]
Molecular Formula	C ₈ H ₁₆ O ₂	[1] [3]
Molecular Weight	144.21 g/mol	[1]

Physical Property	Value	Source
Physical Form	Pale-yellow to yellow-brown liquid	[2]
Boiling Point	182.1 ± 8.0 °C at 760 mmHg	
Melting Point	Not available (liquid at room temperature)	
Density	0.9 ± 0.1 g/cm ³	
Solubility	Soluble in organic solvents.	[4]

Spectral Data Summary

Spectroscopy	Data Summary	Source
¹ H NMR	Shows a chemical shift difference for the methyl groups.	[5]
Infrared (IR)	Vapor phase IR spectra are available.	[1]
Mass Spectrometry (MS)	GC-MS data available, with top peaks at m/z 73, 43, and 55.	[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Hydroxy-2,5-dimethylhexan-3-one** is not readily available in the searched literature, its structure as an α -hydroxy ketone suggests that it can be synthesized through an acyloin condensation of an appropriate ester or a benzoin-type condensation of the corresponding aldehyde.

General Synthesis Protocol: Acyloin Condensation of Ethyl Isobutyrate

This protocol is a generalized procedure based on the acyloin condensation reaction, which is a standard method for preparing α -hydroxy ketones.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

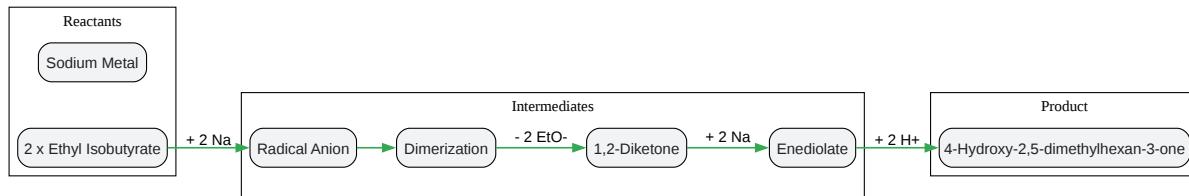
- Ethyl isobutyrate
- Sodium metal, finely dispersed in an inert solvent (e.g., toluene or xylene)
- Anhydrous, aprotic solvent (e.g., toluene, xylene)
- Inert gas (e.g., Argon or Nitrogen)
- Chlorotrimethylsilane (optional, as a trapping agent)
- Hydrochloric acid (for workup)
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- A reaction flask equipped with a reflux condenser, a mechanical stirrer, and an inert gas inlet is charged with the anhydrous aprotic solvent.
- Finely dispersed sodium metal is added to the solvent under a continuous stream of inert gas.

- The mixture is heated to reflux with vigorous stirring to maintain the sodium dispersion.
- A solution of ethyl isobutyrate in the anhydrous solvent is added dropwise to the refluxing mixture over several hours.
- (Optional) To improve yields by preventing side reactions, chlorotrimethylsilane can be added to the reaction mixture to trap the enediolate intermediate.[6]
- After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.
- The reaction mixture is cooled to room temperature, and the excess sodium is carefully quenched by the slow addition of ethanol, followed by water.
- The aqueous layer is separated and acidified with hydrochloric acid.
- The product is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude **4-Hydroxy-2,5-dimethylhexan-3-one**.

Purification Protocol: Fractional Distillation

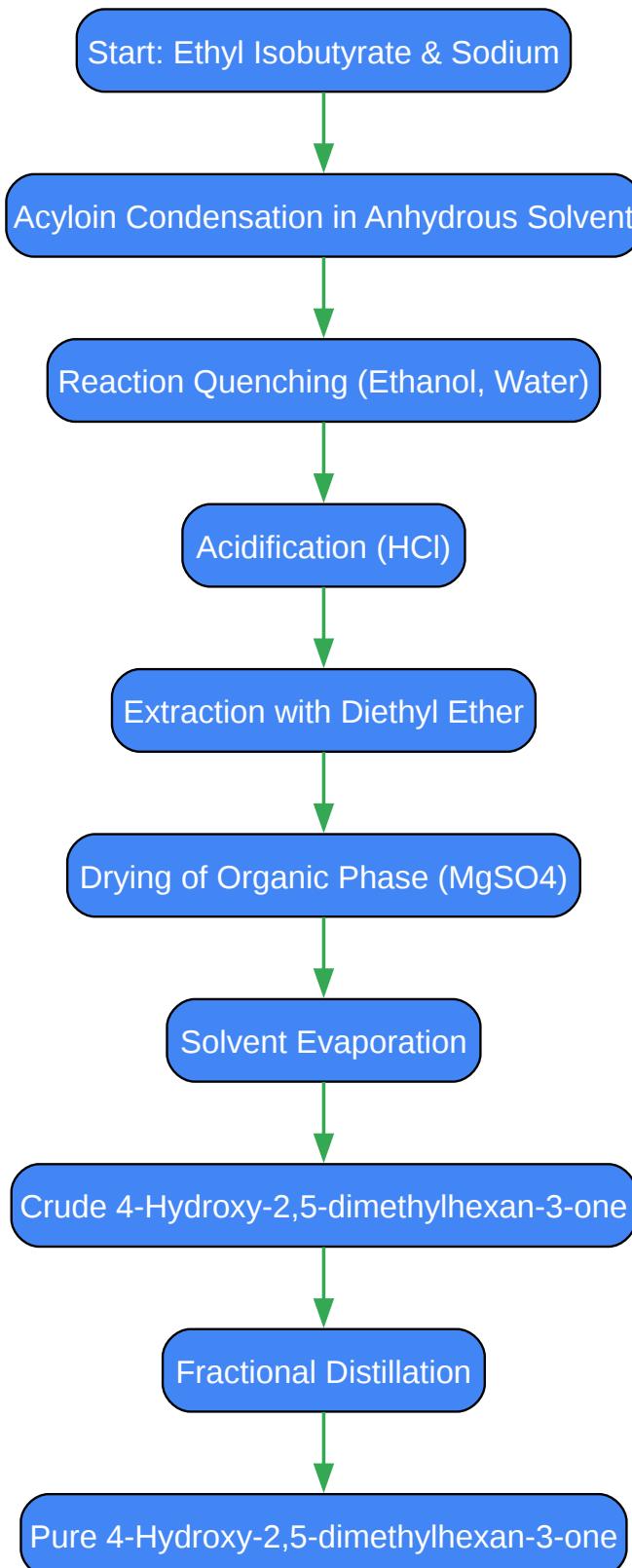

The crude product can be purified by fractional distillation under reduced pressure.

Procedure:

- The crude **4-Hydroxy-2,5-dimethylhexan-3-one** is transferred to a distillation flask.
- The distillation apparatus is set up for vacuum distillation.
- The pressure is reduced, and the sample is heated.
- Fractions are collected at the appropriate boiling point and pressure. The fraction corresponding to pure **4-Hydroxy-2,5-dimethylhexan-3-one** is collected.

Chemical Pathways and Relationships

The synthesis of **4-Hydroxy-2,5-dimethylhexan-3-one** can be visualized through the general mechanism of the Acyloin Condensation.



[Click to download full resolution via product page](#)

Caption: Generalized mechanism of the Acyloin Condensation for the synthesis of α -hydroxy ketones.

Experimental Workflow for Synthesis and Purification

The overall process from starting materials to the purified product can be outlined in the following workflow.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification of **4-Hydroxy-2,5-dimethylhexan-3-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-HYDROXY-2,5-DIMETHYLHEXAN-3-ONE | 815-77-0 [sigmaaldrich.com]
- 2. Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones - Eureka | Patsnap [eureka.patsnap.com]
- 3. 4-Hydroxy-2,5-dimethylhexan-3-one | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Benzoin Condensation [organic-chemistry.org]
- 6. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 7. bspublications.net [bspublications.net]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- To cite this document: BenchChem. [4-Hydroxy-2,5-dimethylhexan-3-one physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045798#4-hydroxy-2-5-dimethylhexan-3-one-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com